Clopidogrel active metabolite
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Overview
Description
Clopidogrel is an antiplatelet medication widely used to prevent blood clots in patients with cardiovascular diseases. It is a prodrug, meaning it requires metabolic activation to produce its active form. The active metabolite of clopidogrel is responsible for its therapeutic effects, primarily by inhibiting platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel involves several steps, starting from 2-chlorobenzyl cyanide. The key steps include bromination, condensation, hydrolysis, esterification, and resolution. The final product is obtained through recrystallization .
Industrial Production Methods: Industrial production of clopidogrel follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of clopidogrel and its metabolites .
Types of Reactions:
Oxidation: Clopidogrel undergoes oxidation to form 2-oxo-clopidogrel, an essential intermediate.
Hydrolysis: The thioester bond in clopidogrel is hydrolyzed to form the active thiol metabolite.
Reduction and Substitution: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, are involved in the oxidation process.
Hydrolytic Agents: Human carboxylesterase 1 (CES1) plays a significant role in the hydrolysis of clopidogrel.
Major Products Formed:
Active Thiol Metabolite: This is the primary product responsible for the antiplatelet effects of clopidogrel.
Inactive Carboxylic Acid Metabolite: Formed through hydrolysis and esterification.
Scientific Research Applications
Clopidogrel’s active metabolite has several scientific research applications:
Chemistry: Used as a model compound to study metabolic activation and enzyme kinetics.
Biology: Helps in understanding platelet aggregation mechanisms and the role of P2Y12 receptors.
Medicine: Widely used in clinical studies to evaluate its efficacy in preventing cardiovascular events.
Industry: Employed in the development of new antiplatelet drugs and in pharmacogenomic studies to understand genetic variations affecting drug response
Mechanism of Action
The active metabolite of clopidogrel irreversibly binds to the P2Y12 component of adenosine diphosphate receptors on the platelet surface. This prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby reducing platelet aggregation. The process involves the formation of a covalent bond between the thiol group of the active metabolite and the cysteine residue on the P2Y12 receptor .
Comparison with Similar Compounds
Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action but different metabolic pathways.
Ticlopidine: An older antiplatelet drug with a similar structure but less commonly used due to its side effect profile.
Vicagrel: A novel P2Y12 receptor inhibitor undergoing clinical trials.
Uniqueness of Clopidogrel Active Metabolite:
Metabolic Pathway: Clopidogrel’s activation involves multiple cytochrome P450 enzymes, making it susceptible to genetic variations in these enzymes.
Clinical Efficacy: Despite the variability in response, clopidogrel remains a widely used antiplatelet agent due to its proven efficacy in preventing cardiovascular events
Properties
CAS No. |
1148015-30-8 |
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Molecular Formula |
C16H18ClNO4S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C16H18ClNO4S/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20)/b10-8-/t13?,15-/m0/s1 |
InChI Key |
CWUDNVCEAAXNQA-AWGNNQSZSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC(/C(=C\C(=O)O)/C2)S |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S |
Origin of Product |
United States |
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